2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

Catalog No.
S2763390
CAS No.
2034404-24-3
M.F
C17H14BrNO3S
M. Wt
392.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)...

CAS Number

2034404-24-3

Product Name

2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

IUPAC Name

2-bromo-5-methoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide

Molecular Formula

C17H14BrNO3S

Molecular Weight

392.27

InChI

InChI=1S/C17H14BrNO3S/c1-21-11-4-6-14(18)13(9-11)17(20)19-10-12-5-7-15(22-12)16-3-2-8-23-16/h2-9H,10H2,1H3,(H,19,20)

InChI Key

MZNIWZCZGNRIOA-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(O2)C3=CC=CS3

solubility

not available

2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a complex organic compound featuring a unique combination of functional groups, including a bromo group, a methoxy group, and a thiophen-furan moiety. Its molecular formula is C17H14BrNO3SC_{17}H_{14}BrNO_3S and it has a molecular weight of approximately 392.3 g/mol. The compound's structure allows for diverse chemical reactivity and potential biological activity, making it an interesting subject for research in organic chemistry and medicinal applications .

, including:

  • Oxidation: The bromo group can be oxidized to form bromine oxide derivatives.
  • Reduction: The nitro group can be reduced to an amine.
  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Typical reducing agents include iron and hydrogen gas.
  • Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

The reactions yield various derivatives:

  • Oxidation: Bromine oxide derivatives.
  • Reduction: Amine derivatives.
  • Substitution: Functionalized benzamide derivatives.

Preliminary studies suggest that 2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide may exhibit significant biological activity. It could serve as a probe or inhibitor in enzyme activity studies or signaling pathways, particularly due to the presence of the bromo and methoxy functionalities that are known to influence biological interactions. Its potential medicinal applications include roles in drug discovery, particularly against diseases where these functional groups are relevant .

The synthesis of 2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide typically involves several steps:

  • Bromination: The first step involves the bromination of 5-methoxybenzamide to introduce the bromo group at the 2-position.
  • Formation of Thiophen-Furan Moiety: This step includes synthesizing the thiophen-furan intermediate.
  • Nucleophilic Substitution: The final step involves attaching the thiophen-furan moiety to the benzamide core through a nucleophilic substitution reaction.

These methods can be further optimized for industrial production to ensure high yields and purity .

The compound has several potential applications:

  • Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in pharmaceutical development.
  • Biology: It may act as a probe or inhibitor in biological research, aiding in the study of enzyme activities and signaling pathways.
  • Medicine: Its unique structure makes it a candidate for drug discovery efforts targeting various diseases.
  • Industry: It could be utilized in producing advanced materials or as an intermediate in chemical manufacturing processes .

The mechanism of action for 2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. This interaction may lead to various biological responses, but detailed biochemical studies are necessary to elucidate the exact pathways involved.

Similar Compounds

  • 2-bromo-5-methoxybenzamide
    • Lacks the thiophen-furan moiety.
  • N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
    • Lacks the bromine atom.
  • 2-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
    • Lacks the methoxy group.

Uniqueness

The uniqueness of 2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide lies in its combination of bromo, methoxy, and thiophen functionalities, which may confer distinct chemical and biological properties compared to its similar compounds. This unique structure may enhance its reactivity and interactions with biological targets, making it valuable for research and development in medicinal chemistry.

XLogP3

3.8

Dates

Last modified: 08-17-2023

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